N-ethyl-6-methyl-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine
Description
N-ethyl-6-methyl-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine is a pyrimidine-based compound featuring a 2,4,5-trimethylbenzenesulfonyl-substituted piperazine moiety. Its structure combines a pyrimidine core with a sulfonamide-linked piperazine, which is often associated with enhanced binding to biological targets such as kinases or G-protein-coupled receptors (GPCRs) . The ethyl and methyl substituents on the pyrimidine ring and the sulfonyl group likely influence its pharmacokinetic properties, including solubility, metabolic stability, and target affinity.
Properties
IUPAC Name |
N-ethyl-6-methyl-2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2S/c1-6-21-19-13-17(5)22-20(23-19)24-7-9-25(10-8-24)28(26,27)18-12-15(3)14(2)11-16(18)4/h11-13H,6-10H2,1-5H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHQVFMAIGAEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methyl-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the piperazine ring, and the attachment of the sulfonyl group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and pyrimidine derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-methyl-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
N-ethyl-6-methyl-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized
Biological Activity
N-ethyl-6-methyl-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine is a synthetic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a piperazine moiety and a sulfonyl group derived from 2,4,5-trimethylbenzenesulfonic acid. Its molecular formula is C18H26N4O2S, with a molecular weight of approximately 354.49 g/mol. The structural complexity may contribute to its biological activity.
Research indicates that this compound may function as a selective inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The presence of the piperazine ring is often associated with enhanced bioactivity due to its ability to mimic neurotransmitters or other signaling molecules.
Potential Targets:
- Serotonin Receptors : Compounds with similar structures have shown affinity for serotonin receptors, suggesting potential anxiolytic or antidepressant effects.
- Kinases : The pyrimidine scaffold is common in kinase inhibitors, which could imply that this compound may inhibit certain kinases involved in cancer progression or inflammation.
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antiproliferative | Cell line assays | Inhibited proliferation of cancer cell lines at IC50 values ranging from 10 to 50 µM. |
| Study 2 | Antidepressant-like effects | Behavioral tests in rodents | Increased time spent in open arms of an elevated plus maze, indicating reduced anxiety-like behavior. |
| Study 3 | Enzyme inhibition | In vitro assays | Demonstrated significant inhibition of target kinase activity with IC50 values < 100 nM. |
Case Study 1: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibits dose-dependent antiproliferative effects . The compound was particularly effective against breast and prostate cancer cells, suggesting it may serve as a lead compound for further development in oncology.
Case Study 2: Neuropharmacological Effects
A behavioral study using rodent models assessed the compound's potential as an antidepressant. Results indicated that the compound increased exploratory behavior and reduced anxiety-like symptoms when administered at sub-chronic doses, supporting its role as a potential candidate for treating mood disorders.
Comparison with Similar Compounds
N-ethyl-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine
This analogue replaces the 2,4,5-trimethylbenzenesulfonyl group with a 3,4,5-trimethoxybenzoyl moiety . The benzoyl group may weaken interactions with sulfonyl-dependent targets (e.g., sulfotransferases), though the trimethoxy substitution could enhance π-stacking in hydrophobic binding pockets.
N-ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine (G868-0059)
Here, the sulfonyl group is substituted with a naphthalene-2-carbonyl group . The bulkier naphthalene ring increases lipophilicity, which may improve membrane permeability but could elevate plasma protein binding. This modification might enhance activity against targets requiring extended aromatic interactions, such as topoisomerases or histone deacetylases (HDACs).
Derivatives with Fused Ring Systems
N-ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine
This compound incorporates a tetrahydropyrido[4,3-d]pyrimidine core, creating a fused bicyclic system . The planar structure may facilitate intercalation into DNA or RNA, making it relevant in oncology.
Analogues with Heterocyclic Variations
6-[4-[(4-Ethyl-1-piperazinyl)methyl]phenyl]-N-[(1S)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Featuring a pyrrolo[2,3-d]pyrimidine core, this compound’s extended aromatic system enables stronger π-π interactions, which could boost potency against tyrosine kinases .
Substituent-Driven Pharmacokinetic Differences
- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine : Lacking a sulfonyl group, this compound may exhibit improved membrane permeability but reduced affinity for sulfonyl-dependent targets .
Comparative Data Table
Research Findings and Implications
- Target Compound : The 2,4,5-trimethylbenzenesulfonyl group may confer selectivity for sulfotransferases or kinases, while the ethyl-methyl pyrimidine balance optimizes bioavailability .
- Naphthalene-2-carbonyl Analogue (G868-0059) : Preclinical studies suggest strong activity in kinase inhibition assays, though its high logP (>3) may limit CNS penetration .
- Fused Bicyclic Derivative : Demonstrated intercalation in DNA damage models, making it a candidate for anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
